![molecular formula C13H16O3 B2649946 (4-Formylphenyl) 4-methylpentanoate CAS No. 1260839-05-1](/img/structure/B2649946.png)
(4-Formylphenyl) 4-methylpentanoate
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Description
“(4-Formylphenyl) 4-methylpentanoate” is a complex organic compound. It likely contains a formylphenyl group (a phenyl group with a formyl group attached), and a 4-methylpentanoate group (a pentanoate group with a methyl group on the 4th carbon) .
Synthesis Analysis
While specific synthesis methods for “(4-Formylphenyl) 4-methylpentanoate” are not available, similar compounds have been synthesized through various methods. For example, phenylcarbamates with isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties were synthesized by [3+2]-cycloaddition and condensation reactions .Molecular Structure Analysis
The molecular structure of “(4-Formylphenyl) 4-methylpentanoate” would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving “(4-Formylphenyl) 4-methylpentanoate” would depend on the specific conditions and reactants present. Similar compounds have been involved in [3+2]-cycloaddition and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Formylphenyl) 4-methylpentanoate” would depend on its specific molecular structure. Similar compounds have molecular formulas like C6H11O2 and C12H16O2, with average masses around 115.151 Da and 192.254 Da respectively .Safety and Hazards
properties
IUPAC Name |
(4-formylphenyl) 4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(2)3-8-13(15)16-12-6-4-11(9-14)5-7-12/h4-7,9-10H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSVCKSGHBZAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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